N-Mesityl-3-oxobutanamide

Vue d'ensemble

Description

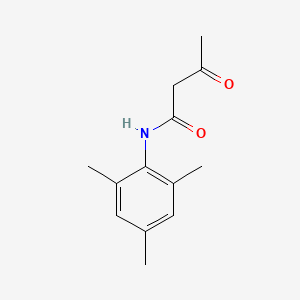

N-Mesityl-3-oxobutanamide is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of a mesityl group attached to the nitrogen atom of an oxobutanamide structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Mesityl-3-oxobutanamide can be synthesized through a series of organic reactions. One common method involves the reaction of mesitylamine with ethyl acetoacetate under acidic conditions to form the desired product. The reaction typically proceeds as follows:

- Mesitylamine is reacted with ethyl acetoacetate in the presence of an acid catalyst.

- The reaction mixture is heated to promote the formation of the amide bond.

- The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: N-Mesityl-3-oxobutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

Oxidation: Formation of mesityl-substituted oxo derivatives.

Reduction: Formation of mesityl-substituted hydroxyl derivatives.

Substitution: Formation of various substituted mesityl derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Synthetic Applications

N-Mesityl-3-oxobutanamide serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in a range of chemical reactions, making it valuable for constructing complex molecules.

1.1. Building Block for Complex Molecules

Research has demonstrated that derivatives of this compound can be utilized to synthesize diverse classes of compounds, such as:

- 2-Indolinones : These compounds are essential in medicinal chemistry due to their biological activities.

- Quinolines : Known for their use in pharmaceuticals, quinolines can be synthesized through reactions involving this compound .

The synthesis of vicinal tricarbonyl amides from β-ketoamides has been reported, showcasing this compound's role in forming α-hydroxy-β-ketoamides and quinolinone derivatives .

Catalytic Properties

This compound exhibits significant catalytic activity, particularly when used as a precursor for N-heterocyclic carbenes (NHCs). These carbenes are known for their ability to catalyze various organic transformations.

2.1. N-Heterocyclic Carbene Catalysis

The presence of the N-mesityl group enhances the reactivity of NHCs:

- It facilitates irreversible addition to aldehydes, leading to accelerated reaction rates and different outcomes compared to other catalysts .

- For example, in the redox esterification of cinnamaldehyde with methanol, the N-mesityl-substituted catalyst demonstrated completion without the need for additional base .

This unique catalytic behavior suggests that N-mesityl derivatives can be optimized for specific reactions, making them advantageous for synthetic applications.

Pharmaceutical Applications

This compound's derivatives have potential applications in drug development due to their structural properties and reactivity.

Compounds derived from this compound have been investigated for their biological activities:

- They serve as precursors for designing new pharmaceutical agents with targeted therapeutic effects.

- The ability to modify functional groups on the mesityl ring allows for fine-tuning of biological properties .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

These findings underline the compound's versatility and importance in modern organic synthesis.

Mécanisme D'action

The mechanism of action of N-Mesityl-3-oxobutanamide involves its interaction with specific molecular targets. The mesityl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The oxo group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s behavior in biological and chemical systems.

Comparaison Avec Des Composés Similaires

N-Mesityl-3-oxobutanamide can be compared with other similar compounds, such as:

N-Mesityl-3-oxopropanamide: Similar structure but with a shorter carbon chain.

N-Mesityl-3-oxopentanamide: Similar structure but with a longer carbon chain.

N-Mesityl-3-oxohexanamide: Similar structure but with an even longer carbon chain.

Uniqueness: this compound is unique due to its specific carbon chain length, which influences its physical and chemical properties. The presence of the mesityl group also imparts distinct reactivity and stability compared to other similar compounds.

Activité Biologique

N-Mesityl-3-oxobutanamide, a β-ketoamide compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article consolidates findings from various studies, focusing on its synthesis, biological activity, and potential applications.

- Molecular Formula : C₁₃H₁₇NO₂

- Molar Mass : 219.28 g/mol

- CAS Number : 19359-16-1

This compound is characterized by its β-ketoamide structure, which is pivotal in its reactivity and biological interactions.

Synthesis and Reaction Mechanisms

Recent studies have demonstrated efficient synthetic pathways for this compound through oxidative reactions involving β-ketoamides. For instance, a tandem oxidative α-hydroxylation/β-acetalization reaction has been reported that utilizes phenyliodonium diacetate (PIDA) and NaOH as catalysts. This method allows for the formation of various substituted butanamides, including this compound, with moderate to excellent yields (53% to 88%) depending on the reaction conditions .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it possesses antibacterial properties, particularly against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

Research indicates that this compound may also exhibit anti-inflammatory effects. In cellular models, it has been shown to reduce the production of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases .

Case Studies

-

Case Study on Antimicrobial Activity :

- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity.

-

Case Study on Anti-inflammatory Activity :

- In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels compared to untreated controls.

Summary of Biological Activities

Propriétés

Numéro CAS |

19359-16-1 |

|---|---|

Formule moléculaire |

C19H30N6O2 |

Poids moléculaire |

374.5 g/mol |

Nom IUPAC |

ethyl N-[8-[5-(diethylamino)pentan-2-ylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate |

InChI |

InChI=1S/C19H30N6O2/c1-5-25(6-2)12-8-9-14(4)22-15-13-16(24-19(26)27-7-3)23-18-17(15)20-10-11-21-18/h10-11,13-14H,5-9,12H2,1-4H3,(H2,21,22,23,24,26) |

Clé InChI |

RECVXEOVZPVSRP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CC(=O)C)C |

SMILES canonique |

CCN(CC)CCCC(C)NC1=CC(=NC2=NC=CN=C12)NC(=O)OCC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.